(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride
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Overview
Description
(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a dihydroindene core and a propan-2-yl substituent, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the dihydroindene core. This can be achieved through the hydrogenation of indene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
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Chiral Amine Introduction: : The introduction of the chiral amine group is a crucial step. This can be accomplished through asymmetric hydrogenation or by using chiral auxiliaries. For instance, the use of a chiral ligand in the presence of a transition metal catalyst can facilitate the enantioselective reduction of a precursor ketone to the desired amine.
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Formation of Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for catalyst handling and reaction monitoring can further optimize the process, reducing the risk of contamination and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
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Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding saturated amine.
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Substitution: : Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
Chemistry
In chemistry, (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride is used as a chiral building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound serves as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.
Medicine
Medically, this compound is explored for its potential therapeutic applications. It can act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride: This enantiomer has similar structural features but differs in its stereochemistry, which can lead to different biological activities.
(1S,3S)-3-Methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride: This compound has a methyl group instead of a propan-2-yl group, affecting its chemical reactivity and applications.
(1S,3S)-3-Ethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride: The ethyl substituent alters the compound’s steric and electronic properties, influencing its behavior in chemical reactions.
Uniqueness
The uniqueness of (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride lies in its specific stereochemistry and the presence of the propan-2-yl group. These features confer distinct reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIBGAYAGRTKRM-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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